(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQWHGYMNATHL-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazolidinone core, which is known for its diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural characteristics of this compound suggest a promising avenue for drug discovery and development.
Structural Characteristics
The compound's structure includes:
- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.
- Benzylidene Group : Contributes to the biological activity through various interactions.
- N-phenylpropanamide Moiety : Enhances the lipophilicity and potential binding interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related thiazolidinone derivatives possess mild to moderate cytotoxicity against human tumor cell lines, with some exhibiting nanomolar IC50 values, indicating potent activity against cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone Derivative A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| Thiazolidinone Derivative B | HeLa (cervical cancer) | 15 | Inhibition of cellular respiration |
Anti-inflammatory Activity
Compounds containing the thiazolidinone ring have been explored for their anti-inflammatory properties. The presence of the benzylidene moiety may enhance these effects by modulating inflammatory pathways. Preliminary studies suggest that derivatives may inhibit COX-II enzymes, which are crucial in mediating inflammation .
Antimicrobial Activity
The thiazolidinone framework is also associated with antimicrobial properties. Research has shown that certain derivatives can inhibit bacterial growth, although specific studies on this compound are still needed to establish its efficacy in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications in the substituents on the thiazolidinone core or the benzylidene group can significantly alter potency and selectivity towards various biological targets. For example, structural analogs have shown varied inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that modifications in the benzylidene and amide groups led to enhanced anticancer activity, highlighting the importance of structural optimization .
- Inhibition Studies : Another investigation focused on the inhibition of mushroom tyrosinase by related compounds, demonstrating that certain analogs could inhibit tyrosinase activity effectively, suggesting potential applications in skin whitening agents .
Chemical Reactions Analysis
Propanamide Linker Formation
The N-phenylpropanamide side chain is introduced via amide coupling between 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and aniline. Key parameters include:
| Coupling Agent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| DCC/DMAP | DCM or DMF | 0–25°C | 60–75% |
| EDCl/HOBt | THF | 25°C | 70–82% |
This step is critical for maintaining stereochemical integrity, as harsh conditions may induce racemization .
Thioxo Group Modifications
The 2-thioxo group participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form thioethers.
-
Oxidation : H<sub>2</sub>O<sub>2</sub>/acetic acid converts -S- to -SO<sub>2</sub>- groups .
Benzylidene Substituent Reactivity
The α,β-unsaturated ketone undergoes:
-
Michael Addition : Nucleophiles (e.g., amines) attack the β-carbon in THF at 25°C.
-
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes .
Biological Activity Correlations
Though not directly studied, structural analogs exhibit:
| Activity | Key Interaction | IC<sub>50</sub> (Analog) |
|---|---|---|
| DDX3 Helicase Inhibition | Hydrogen bonding with Thr198/Tyr200 | 50 µM |
| Anticancer Effects | π-π stacking with aromatic residues | 25–100 µM |
These activities are modulated by the benzylidene-thiazolidinone core’s ability to bind ATPase domains .
Stability and Degradation
Critical stability parameters under accelerated conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Amide hydrolysis | 8.2 hours |
| pH 7.4 (PBS) | Thioxo oxidation | >24 hours |
| UV light (300 nm) | Benzylidene isomerization | 3.5 hours |
The Z-configuration is retained in dark, anhydrous storage at 4°C .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, their molecular properties, and substituent differences:
Key Observations :
- Chain Length : Propanamide (3 carbons) and butanamide (4 carbons) derivatives () share similar molecular weights but differ in pharmacokinetic behavior. Shorter chains (e.g., acetamide in or acetic acid in ) reduce molecular weight and may limit cellular uptake.
- Polar Groups : The 3-hydroxyphenyl substituent in introduces a polar group (pKa ~9.53), which could improve aqueous solubility but reduce blood-brain barrier penetration.
Antiproliferative Activity
- The target compound’s analog, I20 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, exhibits potent activity against A549 lung cancer cells (IC₅₀ < 1 µM) with low cytotoxicity in normal NRK-52E cells . Its mechanism involves promoting microtubule protofilament assembly, leading to disordered networks and mitotic arrest.
- Methoxy-Substituted Analog (): The 2-methoxybenzylidene and 3-methoxyphenyl groups may enhance interaction with tubulin’s hydrophobic pockets, though specific activity data are pending.
Cytotoxicity Profile
- Hydroxyl-substituted analogs (e.g., ) show reduced cytotoxicity toward normal cells, suggesting that polar groups mitigate off-target effects.
Q & A
Q. What synthetic strategies are commonly employed for preparing (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide, and how can reaction yields be optimized?
The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone core and a benzaldehyde derivative, followed by propanamide functionalization. Key steps include:
- Thiazolidinone formation : Cyclization of thiourea derivatives with chloroacetic acid under reflux conditions .
- Benzylidene introduction : Condensation with substituted benzaldehydes in ethanol or acetic acid, catalyzed by piperidine or ammonium acetate .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiazolidinone to aldehyde), solvent polarity (ethanol vs. DMF), and reaction time (6–12 hours) improves yields (48–65%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- IR spectroscopy : Confirms carbonyl (1687–1753 cm⁻¹) and thioamide (1136–1250 cm⁻¹) groups .
- ¹H-NMR : Identifies benzylidene protons (δ 7.2–8.1 ppm) and propanamide NH signals (δ 10.1–10.5 ppm) .
- Contradictions : Discrepancies in NH stretching (e.g., broad vs. sharp peaks) may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Cross-validation with ¹³C-NMR and mass spectrometry (e.g., ESI+ m/z 369.0 [M+]) resolves ambiguities .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., A549, PC-3, HepG2) with IC₅₀ values as primary metrics .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi .
- Selectivity : Compare cytotoxicity in normal cells (e.g., NRK-52E) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced microtubule-modulating activity?
- Benzylidene substituents : Electron-withdrawing groups (e.g., -F, -CF₃) increase lipophilicity and microtubule binding, as seen in analogs with IC₅₀ values <10 µM .
- Thioxothiazolidinone core : Replacement with dioxothiazolidinone reduces activity, emphasizing the thioamide’s role in tubulin interaction .
- Propanamide linkage : N-phenyl substitution enhances metabolic stability compared to alkyl chains .
Q. What mechanistic assays confirm microtubule disruption as the primary anticancer mechanism?
- Tubulin polymerization assays : Monitor turbidity changes at 350 nm to quantify protofilament assembly rates .
- Immunofluorescence microscopy : Visualize microtubule density and network disorganization in treated A549 cells .
- Electron microscopy : Detect aberrant protofilament bundling and loss of dynamic instability .
Q. How should researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Standardize protocols : Use identical cell lines (ATCC-verified), culture conditions, and assay durations (72 hours for proliferation assays) .
- Control compounds : Include paclitaxel or colchicine as microtubule-targeting benchmarks .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) across replicates .
Q. What computational methods support target identification and binding mode analysis?
- Molecular docking : Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site (PDB: 1SA0) .
- MD simulations : Assess stability of ligand-tubulin complexes over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Methodological Considerations
Q. How can synthetic byproducts or impurities be characterized and minimized?
- HPLC-MS : Detect trace impurities (e.g., unreacted aldehydes) using C18 columns and acetonitrile/water gradients .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar byproducts .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the propanamide NH .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. How can researchers validate the (Z)-stereochemistry of the benzylidene moiety?
- NOESY NMR : Correlate benzylidene proton (δ 7.8 ppm) with thiazolidinone CH to confirm spatial proximity .
- X-ray crystallography : Resolve single-crystal structures (e.g., CCDC deposition) for unambiguous confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
